3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chlorosulfonyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O5S/c8-16(13,14)5-4(7(11)12)9-10-2-1-3-15-6(5)10/h1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSAJXXSHLSZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=N2)C(=O)O)S(=O)(=O)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇ClN₂O₃S. The compound features a unique pyrazolo-oxazine structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇ClN₂O₃S |
| SMILES | C1CN2C(=C(C=N2)S(=O)(=O)Cl)OC1 |
| InChI | InChI=1S/C6H7ClN2O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2 |
Antimicrobial Activity
Research on related compounds suggests that pyrazolo derivatives can exhibit varying degrees of antimicrobial activity. For instance, some pyrazolo[3,4-d]-1,2,3-triazoles were evaluated for their ability to inhibit the growth of various bacterial and fungal strains but showed limited effectiveness against many pathogens . The chlorosulfonyl group in this compound may enhance its interaction with microbial targets.
Enzyme Inhibition
Enzyme inhibition studies have highlighted that pyrazolo derivatives can act as effective inhibitors of various enzymes associated with cancer and other diseases. For example, some sulfonamide derivatives derived from pyrazolo structures have been shown to inhibit carbonic anhydrase isoenzymes CAIX and CAXII . These findings suggest that this compound could also possess similar inhibitory properties.
Case Studies
- Anticancer Efficacy : A study involving related compounds demonstrated significant antiproliferative activity against human lymphoblastoid cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Enzyme Inhibition : Research has shown that certain pyrazolo derivatives effectively inhibit Bcr-Abl tyrosine kinase and other enzymes critical in cancer pathways . This suggests a potential role for this compound in targeted cancer therapy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to pyrazolo derivatives. For instance, research has indicated that certain pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. Notably, derivatives containing the pyrazolo structure have shown enhanced apoptosis in breast cancer cells through the activation of caspase pathways (caspase 3, 8, and 9) .
- Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structural features allow chemists to modify it to create new derivatives with potentially enhanced biological activities or novel properties.
- Synthesis of Analogues : Researchers utilize this compound to synthesize various analogues through methods such as nucleophilic substitution and coupling reactions. These analogues can then be screened for biological activity, expanding the library of potential therapeutic agents.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazolo derivatives demonstrated that compounds similar to 3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid exhibited stronger cytotoxic effects than traditional chemotherapy agents like cisplatin in specific breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a promising avenue for developing new anticancer drugs that target these pathways more effectively .
| Compound | Cytotoxicity (IC50) | Mechanism |
|---|---|---|
| 3b | Lower than cisplatin | Apoptosis via caspases |
| Control | Higher than 10 µM | Non-selective |
Case Study 2: Synthesis and Characterization
Another significant study focused on synthesizing new derivatives from this compound. The synthesis involved using various reagents under controlled conditions to yield compounds with varied substituents that were characterized using NMR and mass spectrometry .
| Reaction Conditions | Yield (%) | Characterization Method |
|---|---|---|
| Reflux in ethanol | 90 | NMR |
| Column chromatography | 92 | Mass spectrometry |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid, we compare it with structurally related compounds (Table 1).
Table 1: Comparative Analysis of Pyrazolo-Oxazine Derivatives
Key Findings:
Functional Group Impact on Reactivity and Solubility
- The chlorosulfonyl group in the target compound increases electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides). This contrasts with the ethyl ester analog (C₉H₁₂N₂O₃), which exhibits higher lipophilicity (logP ~1.2 estimated) due to the ester group, making it more membrane-permeable .
- The carbonyl chloride derivative (C₈H₉ClN₂O₂) is highly reactive, facilitating rapid amide bond formation, but is less stable in aqueous environments compared to the carboxylic acid .
Pharmacological Potential The triazolothiadiazine-carboxylic acid analog (C₁₆H₁₂Cl₂N₆O₂S) demonstrates promising anti-inflammatory activity, with in silico studies suggesting drug-likeness parameters (e.g., TPSA = 118 Ų) comparable to celecoxib . In contrast, the target compound’s sulfonamide derivatives may target bacterial enzymes (e.g., carbonic anhydrase inhibitors) .
Synthetic Accessibility
- Ethyl ester derivatives (e.g., C₉H₁₂N₂O₃) are synthesized in high yields (~85%) via esterification, whereas the target compound’s chlorosulfonyl group requires controlled sulfonation conditions to avoid overreaction .
Structural Complexity and Bioactivity
- The carboxamide derivative (C₁₄H₁₄FN₃O₂) shows enhanced solubility (logS = -3.5) and oral bioavailability, attributed to the fluorine substituent and amide group . The target compound’s carboxylic acid group may limit blood-brain barrier penetration but improve renal excretion.
Q & A
Advanced Research Question
- Solubility Enhancement : Introduce hydrophilic groups (e.g., tertiary amines) to reduce renal precipitation, as demonstrated for NLRP3 inhibitors .
- Metabolic Stability : Replace labile substituents (e.g., methyl groups) with fluorinated analogs to slow CYP450-mediated oxidation .
Case Study : GDC-2394, a pyrazolo-oxazine sulfonamide, achieved reduced hepatotoxicity via basic amine incorporation, improving aqueous solubility >10-fold .
How do salt forms of this compound affect crystallinity and bioavailability?
Basic Research Question
- Sodium/Potassium Salts : Enhance solubility (e.g., sodium salt solubility ≈150 µM in PBS) but may reduce crystallinity.
- Organic Salts (e.g., L-lysine) : Improve thermal stability (Tₘ >200°C) and oral bioavailability via co-crystallization .
Analytical Workflow : Use DSC/TGA to assess salt stability and PXRD to confirm polymorphic purity .
What in vitro assays are suitable for evaluating its biological activity?
Advanced Research Question
- Enzyme Inhibition : Screen against COX-2 or NLRP3 inflammasome using fluorogenic substrates (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H for permeability studies in Caco-2 monolayers .
Data Interpretation : Normalize activity to reference drugs (e.g., celecoxib for COX-2) to contextualize potency .
How can structural analogs be designed to improve target selectivity?
Advanced Research Question
- Scaffold Hopping : Replace the pyrazolo ring with imidazo[1,2-a]pyridine to modulate steric bulk and H-bonding .
- Bioisosteric Replacement : Substitute -SO₂Cl with -SO₂NH₂ to retain sulfonamide interactions while reducing reactivity .
Computational Guidance : Use Schrödinger’s Glide for docking studies to prioritize analogs with favorable binding poses .
What are the key challenges in scaling up the synthesis for preclinical studies?
Basic Research Question
- Purification : Column chromatography is impractical; switch to recrystallization (solvent: ethyl acetate/hexanes) .
- Yield Optimization : Catalyze cyclization with Pd(OAc)₂ (0.5 mol%) to reduce reaction time from 24h to 6h .
Process Note : Validate intermediates via in-line FTIR to monitor reaction progression in real time .
How do conflicting solubility data across studies arise, and how should they be resolved?
Data Contradiction Analysis
Discrepancies often stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
